3,5-Dibromosalicylaldehyde

Catalog No.
S571162
CAS No.
90-59-5
M.F
C7H4Br2O2
M. Wt
279.91 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dibromosalicylaldehyde

CAS Number

90-59-5

Product Name

3,5-Dibromosalicylaldehyde

IUPAC Name

3,5-dibromo-2-hydroxybenzaldehyde

Molecular Formula

C7H4Br2O2

Molecular Weight

279.91 g/mol

InChI

InChI=1S/C7H4Br2O2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-3,11H

InChI Key

JHZOXYGFQMROFJ-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1C=O)O)Br)Br

Synonyms

3,5-dibromosalicylaldehyde

Canonical SMILES

C1=C(C=C(C(=C1C=O)O)Br)Br

Synthesis of Heterocyclic Compounds:

3,5-Dibromosalicylaldehyde has been employed as a building block in the synthesis of various heterocyclic compounds, particularly chromenes. These compounds possess diverse biological activities and find applications in medicinal chemistry. For instance, a study reported the reaction of 3,5-Dibromosalicylaldehyde with alkyl cyanoacetates in the presence of ammonium acetate, leading to the formation of substituted 4H-chromenes []. These chromene derivatives exhibited promising anti-inflammatory and analgesic properties.

Schiff Base Ligands and Metal Complexes:

3,5-Dibromosalicylaldehyde serves as a valuable precursor for the synthesis of Schiff base ligands. Schiff bases are known for their ability to coordinate with metal ions, forming complexes with potential applications in catalysis and material science. Research has shown the utilization of 3,5-Dibromosalicylaldehyde in the preparation of Schiff base ligands that form mononuclear complexes with various metal ions, including copper(II), nickel(II), zinc(II), and cobalt(II) []. These metal complexes exhibit interesting photoluminescence properties, suggesting their potential use in light-emitting devices.

Other Applications:

Beyond the aforementioned examples, 3,5-Dibromosalicylaldehyde finds applications in various other areas of scientific research. These include:

  • Synthesis of bioactive molecules: Studies have explored the use of 3,5-Dibromosalicylaldehyde in the synthesis of compounds with potential anti-cancer and anti-microbial activities [].
  • Development of sensors: Research has investigated the incorporation of 3,5-Dibromosalicylaldehyde into sensor design for the detection of specific metal ions [].

3,5-Dibromosalicylaldehyde is an organic compound with the molecular formula C7_7H4_4Br2_2O2_2. It features a salicylaldehyde structure, which consists of a benzene ring substituted with both bromine atoms and an aldehyde group. This compound is characterized by its white to light yellow crystalline appearance and has a molecular weight of approximately 279.91 g/mol. Its IUPAC name is 3,5-dibromo-2-hydroxybenzaldehyde, indicating the positions of the bromine substituents on the aromatic ring.

  • Acute Toxicity: Data on specific toxicity is limited. However, due to the presence of bromine, DBSA is likely to be an irritant and should be handled with appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood [].
  • Flammability: Information on flammability is not readily available. However, as an organic compound, DBSA is likely combustible.
  • Reactivity: DBSA can react with strong oxidizing agents and strong bases.
, including:

  • Nucleophilic Substitution: The bromine atoms can be replaced by various nucleophiles.
  • Condensation Reactions: It can undergo condensation with other aldehydes or ketones to form larger molecules.
  • Cross-Coupling Reactions: This compound can react with organometallic reagents to form carbon-carbon bonds, facilitating the synthesis of complex organic compounds .

Several methods exist for synthesizing 3,5-dibromosalicylaldehyde:

  • Bromination of Salicylaldehyde: Salicylaldehyde can be brominated using bromine or brominating agents to introduce bromine atoms at the 3 and 5 positions.
  • Refluxing with Brominating Agents: The compound can also be synthesized by refluxing salicylaldehyde with a mixture of bromine and acetic acid.
  • Using Alkyl Cyanoacetates: In a more complex reaction, it can react with alkyl cyanoacetates in the presence of ammonium acetate to yield derivatives like 4H-chromenes .

3,5-Dibromosalicylaldehyde finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: The compound is used in developing corrosion inhibitors due to its inhibitory properties.
  • Research: It is utilized in laboratories for studying reaction mechanisms and developing new synthetic methodologies.

Interaction studies involving 3,5-dibromosalicylaldehyde have explored its role as an inhibitor in corrosion processes. Molecular dynamics simulations have been employed to understand how this compound interacts with corrosive particles and affects their diffusion coefficients . Such studies are crucial for applications in material science and protective coatings.

Several compounds share structural similarities with 3,5-dibromosalicylaldehyde. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
SalicylaldehydeOne hydroxyl group and one aldehydeLacks bromination; simpler structure
2,4-DibromophenolTwo bromine atoms on phenolDoes not contain an aldehyde group
4-BromosalicylaldehydeBromine at position 4Only one bromine atom; different reactivity profile
3-BromosalicylaldehydeBromine at position 3Similar reactivity but fewer halogen substitutions

3,5-Dibromosalicylaldehyde stands out due to its dual bromination pattern and functional groups that allow it to engage in diverse

XLogP3

3

Melting Point

86.0 °C

UNII

7A260PBI3A

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (94%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (94%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (86%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

90-59-5

Wikipedia

3,5-dibromosalicylaldehyde

Dates

Modify: 2023-08-15

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